molecular formula C9H20NaO4S B087037 Sodium nonyl sulfate CAS No. 1072-15-7

Sodium nonyl sulfate

Cat. No.: B087037
CAS No.: 1072-15-7
M. Wt: 247.31 g/mol
InChI Key: FQIXOJDROMTZGQ-UHFFFAOYSA-N
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Description

Sodium nonyl sulfate is an anionic surfactant commonly used in various industrial and household applications. It is known for its excellent wetting, emulsifying, and detergent properties. The compound is composed of a nonyl group attached to a sulfate group, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic substances in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through the sulfation of nonyl alcohol. The reaction involves the following steps:

    Sulfation: Nonyl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form nonyl sulfate.

    Neutralization: The resulting nonyl sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction conditions typically include a temperature range of 30-60°C and a molar ratio of sulfur trioxide to nonyl alcohol of 1:1 .

Chemical Reactions Analysis

Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonates.

    Reduction: Under certain conditions, this compound can be reduced to nonyl alcohol.

    Substitution: The sulfate group in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonates

    Reduction: Nonyl alcohol

    Substitution: Various substituted nonyl compounds

Scientific Research Applications

Sodium nonyl sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium nonyl sulfate involves its ability to reduce surface tension and disrupt lipid bilayers. The compound interacts with the hydrophobic regions of lipid molecules, leading to the formation of micelles and the solubilization of hydrophobic substances. This property makes it effective in cleaning and emulsifying applications .

Comparison with Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium lauryl sulfate
  • Sodium octyl sulfate

Comparison: Sodium nonyl sulfate is unique due to its nonyl group, which provides distinct hydrophobic properties compared to other alkyl sulfates. It has a higher critical micelle concentration than sodium dodecyl sulfate and sodium lauryl sulfate, making it suitable for specific applications where lower surfactant concentrations are required .

Properties

CAS No.

1072-15-7

Molecular Formula

C9H20NaO4S

Molecular Weight

247.31 g/mol

IUPAC Name

sodium;nonyl sulfate

InChI

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

FQIXOJDROMTZGQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCOS(=O)(=O)O.[Na]

1072-15-7

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?

A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.

Q2: Can computational methods be used to study this compound self-assembly, and what insights can they provide?

A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of this compound in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of this compound aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].

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